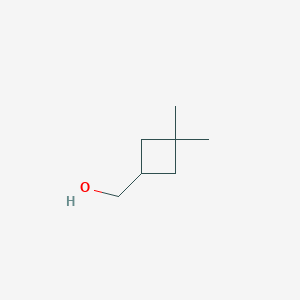

(3,3-Dimethylcyclobutyl)methanol

Description

Properties

IUPAC Name |

(3,3-dimethylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEELTMBMTSMJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505894 | |

| Record name | (3,3-Dimethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75017-17-3 | |

| Record name | (3,3-Dimethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (3,3-Dimethylcyclobutyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for (3,3-dimethylcyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science. The document provides a comparative analysis of viable synthetic pathways, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate reproducible and efficient synthesis.

Introduction

This compound is a key intermediate characterized by a sterically hindered cyclobutane ring. This structural motif is of significant interest in drug discovery for its ability to impart unique conformational constraints on molecules, potentially leading to improved metabolic stability, and binding affinity. This guide outlines the most effective and commonly employed synthetic strategies to obtain this compound, focusing on clarity, and reproducibility for a specialized audience.

Core Synthesis Routes

The synthesis of this compound is most effectively achieved through the reduction of 3,3-dimethylcyclobutane-1-carboxylic acid. Alternative pathways, such as those originating from 3,3-dimethylcyclobutanecarbonitrile or 3,3-dimethylcyclobutane-1-carbaldehyde, are also considered, providing a comprehensive overview of the available synthetic options.

Route 1: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid

This is the most direct and widely utilized method for the preparation of this compound. The synthesis is a two-step process: first, the synthesis of the carboxylic acid precursor, followed by its reduction to the target alcohol.

Step 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid

A common method for the synthesis of 3,3-dimethylcyclobutanecarboxylic acid involves the hydrolysis of a suitable precursor. One documented method involves the reaction of an intermediate, referred to as 285C, in pyridine at elevated temperatures, followed by an acidic workup.[1]

Step 2: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid to this compound

Carboxylic acids can be effectively reduced to primary alcohols using strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).

-

Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of converting carboxylic acids to alcohols.[2][3][4][5] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

-

Using Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more chemoselective reagent for the reduction of carboxylic acids.[6][7][8][9] This method can be advantageous when other reducible functional groups are present in the molecule.

Route 2: From 3,3-Dimethylcyclobutanecarbonitrile

An alternative pathway involves the use of 3,3-dimethylcyclobutanecarbonitrile as the starting material. This route would typically involve hydrolysis of the nitrile to the corresponding carboxylic acid, followed by reduction as described in Route 1. Direct reduction of the nitrile to the alcohol is less common and may require multiple steps.

Route 3: From 3,3-Dimethylcyclobutane-1-carbaldehyde

The synthesis can also be envisioned starting from 3,3-dimethylcyclobutane-1-carbaldehyde. This aldehyde can be reduced to the target primary alcohol using a variety of reducing agents, including sodium borohydride (NaBH₄) or catalytic hydrogenation. The synthesis of the aldehyde precursor is a key step in this route.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Intermediate 285C | Pyridine, 120 °C, 16 h | 3,3-Dimethylcyclobutanecarboxylic Acid | 91% | [1] |

Table 2: Reduction of Carboxylic Acids to Primary Alcohols (General)

| Reducing Agent | Solvent | General Conditions | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 °C to reflux | Primary Alcohol | Strong, non-selective reducing agent.[2][3][4][5] |

| Borane (BH₃·THF or BH₃·SMe₂) | THF | 0 °C to room temperature | Primary Alcohol | More chemoselective than LiAlH₄.[6][7][8][9] |

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid

This protocol is based on a general procedure found in the literature.[1]

Materials:

-

Intermediate 285C (1.0 eq)

-

Pyridine

-

1.5 N HCl (aq)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Intermediate 285C in pyridine in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 120 °C and stir for 16 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of 1.5 N aqueous HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-dimethylcyclobutanecarboxylic acid.

Protocol 2: General Procedure for the Reduction of a Carboxylic Acid with LiAlH₄

Materials:

-

Carboxylic Acid (e.g., 3,3-Dimethylcyclobutanecarboxylic Acid) (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 - 3.0 eq)

-

Anhydrous Diethyl Ether or THF

-

Water

-

10% Sulfuric Acid (aq) or 15% NaOH (aq)

Procedure:

-

To a stirred suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, slowly add a solution of the carboxylic acid in the same solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux if necessary until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, slowly add ethyl acetate to consume excess hydride, followed by a careful addition of water and then dilute acid.

-

Filter the resulting aluminum salts through a pad of Celite®.

-

Extract the filtrate with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the primary alcohol.

Protocol 3: General Procedure for the Reduction of a Carboxylic Acid with Borane

Materials:

-

Carboxylic Acid (e.g., 3,3-Dimethylcyclobutanecarboxylic Acid) (1.0 eq)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) (approx. 1.0 eq)

-

Anhydrous THF

-

Methanol or Ethanol

-

Water

-

Dichloromethane or Ethyl Acetate

Procedure:

-

To a solution of the carboxylic acid in dry THF at 0 °C, add the borane solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). Gentle heating may be required in some cases.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of methanol or ethanol.

-

After stirring for a further 2 hours at room temperature, pour the mixture into water and extract with dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways and workflows.

Caption: Primary synthesis route to this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. 3,3-DIMETHYLCYCLOBUTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. 2. LiAlH4 | PPT [slideshare.net]

- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Borane Reagents [organic-chemistry.org]

- 9. youtube.com [youtube.com]

Synthesis of (3,3-Dimethylcyclobutyl)methanol from Isobutyraldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive synthetic pathway for the preparation of (3,3-dimethylcyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, isobutyraldehyde. The synthesis involves a multi-step sequence, commencing with the conversion of isobutyraldehyde to isobutylene, followed by the construction of the sterically hindered 3,3-dimethylcyclobutane core via a [2+2] cycloaddition. Subsequent functional group manipulations lead to the target primary alcohol. An alternative route involving the synthesis and reduction of 3,3-dimethylcyclobutanecarboxylic acid is also presented. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

I. Primary Synthetic Pathway: From Isobutyraldehyde to this compound via a Cyclobutanone Intermediate

This primary route is a five-step process that offers a logical and feasible approach to the target molecule.

Logical Workflow of the Primary Synthetic Pathway

Caption: Overall workflow of the primary synthetic route.

Step 1: Reduction of Isobutyraldehyde to Isobutanol

The initial step involves the reduction of isobutyraldehyde to isobutanol. This is a standard transformation that can be achieved with high efficiency using common reducing agents.

Experimental Protocol:

-

A solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

A solution of sodium borohydride (NaBH₄, 1.1 eq) in a minimal amount of a suitable solvent (e.g., ethanol or water, added cautiously) is added dropwise to the stirred isobutyraldehyde solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield isobutanol.

| Parameter | Value |

| Starting Material | Isobutyraldehyde |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Diethyl Ether or THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Table 1: Quantitative data for the reduction of isobutyraldehyde.

Step 2: Dehydration of Isobutanol to Isobutylene

The resulting isobutanol is dehydrated to produce isobutylene, a key gaseous intermediate for the subsequent cycloaddition.

Experimental Protocol:

-

A packed-bed reactor is prepared with an activated alumina (Al₂O₃) catalyst.

-

The catalyst is heated to the reaction temperature (typically 300-350 °C) under a flow of an inert gas (e.g., nitrogen).

-

Isobutanol is vaporized and passed over the heated catalyst bed.[1][2]

-

The gaseous effluent, primarily isobutylene, is passed through a condenser to remove any unreacted isobutanol and water, and then collected. The conversion and selectivity can be analyzed by gas chromatography (GC).

| Parameter | Value | Reference |

| Starting Material | Isobutanol | [1][2] |

| Catalyst | Activated Alumina (Al₂O₃) | [1][2] |

| Temperature | 300-350 °C | [1] |

| Conversion of Isobutanol | Up to 98.8% | [2] |

| Selectivity for Isobutylene | Up to 95% | [2] |

Table 2: Quantitative data for the dehydration of isobutanol.

Step 3: [2+2] Cycloaddition of Isobutylene with Dichloroketene

This crucial step involves the formation of the cyclobutane ring. Dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, undergoes a [2+2] cycloaddition with isobutylene to yield 2,2-dichloro-4,4-dimethylcyclobutanone.

Experimental Protocol:

-

A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with activated zinc dust (e.g., zinc-copper couple, 1.5 eq) and anhydrous diethyl ether under an inert atmosphere.

-

A solution of isobutylene (condensed at low temperature, ~1.2 eq) in anhydrous diethyl ether is added to the flask.

-

A solution of trichloroacetyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the vigorously stirred suspension over several hours. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

The reaction mixture is filtered to remove excess zinc, and the filtrate is washed sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to give the crude 2,2-dichloro-4,4-dimethylcyclobutanone, which can be purified by vacuum distillation.

Step 4: Dechlorination of 2,2-Dichloro-4,4-dimethylcyclobutanone

The dichlorinated cyclobutanone is then dehalogenated to afford 3,3-dimethylcyclobutanone.

Experimental Protocol:

-

A flask is charged with 2,2-dichloro-4,4-dimethylcyclobutanone (1.0 eq) and a suitable solvent such as acetic acid or ethanol.

-

Activated zinc dust (excess, e.g., 3-5 eq) is added portion-wise to the stirred solution. The reaction is often exothermic.

-

The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by GC or TLC).

-

The reaction mixture is filtered to remove excess zinc, and the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The resulting 3,3-dimethylcyclobutanone can be purified by distillation.

| Parameter | Value |

| Starting Material | 2,2-Dichloro-4,4-dimethylcyclobutanone |

| Reagent | Activated Zinc Dust |

| Solvent | Acetic Acid or Ethanol |

| Temperature | Room Temperature to mild heating |

| Typical Yield | 70-85% |

Table 3: Quantitative data for the dechlorination step.

Step 5: Wittig Reaction of 3,3-Dimethylcyclobutanone

The ketone is converted to an exocyclic methylene group via a Wittig reaction, yielding 1-methylene-3,3-dimethylcyclobutane.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF.

-

The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi, 1.1 eq) is added dropwise, resulting in the formation of the yellow-orange ylide.

-

The mixture is stirred at 0 °C for 30 minutes and then a solution of 3,3-dimethylcyclobutanone (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The product is extracted with pentane or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is carefully removed by distillation at atmospheric pressure to avoid loss of the volatile product. The crude product can be further purified by fractional distillation.[1]

Step 6: Hydroboration-Oxidation of 1-Methylene-3,3-dimethylcyclobutane

The final step involves the anti-Markovnikov hydration of the exocyclic double bond to produce the target primary alcohol.

Experimental Protocol:

-

A solution of 1-methylene-3,3-dimethylcyclobutane (1.0 eq) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.

-

A solution of borane-tetrahydrofuran complex (BH₃·THF, ~0.4 eq of BH₃) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

-

The reaction is cooled to 0 °C, and water is added cautiously, followed by the slow, dropwise addition of aqueous sodium hydroxide (e.g., 3M NaOH) and then 30% hydrogen peroxide (H₂O₂).

-

The mixture is stirred at room temperature for several hours or until the oxidation is complete.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography or vacuum distillation.[3][4][5]

II. Alternative Synthetic Pathway: via 3,3-Dimethylcyclobutanecarboxylic Acid

An alternative approach involves the synthesis of 3,3-dimethylcyclobutanecarboxylic acid, which is then reduced to the target alcohol. While the synthesis of the carboxylic acid from isobutylene is not as direct as the cycloaddition route, it provides another viable option.

Logical Workflow of the Alternative Synthetic Pathway

Caption: Overall workflow of the alternative synthetic route.

Step 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid

A known method for the synthesis of this carboxylic acid involves the cyclization of a suitable precursor, which could potentially be derived from isobutylene through several steps (e.g., via a malonic ester synthesis with a 1,3-dihalide derived from isobutylene). A literature procedure for a related transformation is provided for context.[6][7]

Experimental Protocol (Adapted from a similar synthesis):

A detailed multi-step procedure would be required to convert isobutylene to a suitable precursor for this cyclization. However, once the precursor is obtained, the final steps could be analogous to known procedures for forming cyclobutanecarboxylic acids.

Step 2: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid

The carboxylic acid is a suitable precursor for reduction to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

A solution of 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then heated to reflux for several hours until the reduction is complete.

-

The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF or diethyl ether.

-

The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield this compound. The product can be purified by vacuum distillation.[8][9]

| Parameter | Value | Reference |

| Starting Material | 3,3-Dimethylcyclobutanecarboxylic Acid | [8][9] |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [8][9] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [8][9] |

| Temperature | 0 °C to Reflux | [8][9] |

| Typical Yield | High | [8][9] |

Table 4: Quantitative data for the reduction of 3,3-dimethylcyclobutanecarboxylic acid.

III. Conclusion

This guide has detailed two viable synthetic routes for the preparation of this compound from isobutyraldehyde. The primary pathway, proceeding through a 3,3-dimethylcyclobutanone intermediate, offers a logical sequence of well-established reactions. The alternative route, via the reduction of 3,3-dimethylcyclobutanecarboxylic acid, provides another strategic option. The choice of route may depend on the availability of specific reagents and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. reddit.com [reddit.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scielo.br [scielo.br]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

(3,3-Dimethylcyclobutyl)methanol (CAS: 75017-17-3): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the core properties, synthesis, and potential applications of (3,3-Dimethylcyclobutyl)methanol. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds.

Chemical and Physical Properties

This compound is a colorless liquid. Its core physical and chemical properties are summarized in the table below. This data is compiled from various chemical suppliers and predictive models.

| Property | Value | Reference |

| CAS Number | 75017-17-3 | N/A |

| Molecular Formula | C₇H₁₄O | N/A |

| Molecular Weight | 114.19 g/mol | N/A |

| Boiling Point | 149.9 °C at 760 mmHg | N/A |

| Density | 0.892 g/cm³ | N/A |

| Refractive Index | 1.444 | N/A |

| Flash Point | 53.4 °C | N/A |

Synthesis and Purification

A plausible and common synthetic route to this compound is the reduction of 3,3-dimethylcyclobutanecarboxylic acid. This transformation can be efficiently achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocol: Synthesis via Reduction

Reaction: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid

Materials:

-

3,3-Dimethylcyclobutanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3,3-dimethylcyclobutanecarboxylic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then again with water.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | d | 2H | -CH₂OH |

| ~2.0-2.2 | m | 1H | -CH-CH₂OH |

| ~1.7-1.9 | m | 4H | Cyclobutane ring protons |

| ~1.1 | s | 6H | 2 x -CH₃ |

| ~1.5 (broad) | s | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~69 | -CH₂OH |

| ~40 | -C(CH₃)₂ |

| ~35 | -CH-CH₂OH |

| ~30 | Cyclobutane ring carbons |

| ~25 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Biological and Drug Development Context

While no specific biological activities have been reported for this compound, the cyclobutane motif is of significant interest in medicinal chemistry. The rigid, three-dimensional structure of the cyclobutane ring can be used to orient functional groups in a specific and constrained manner, which can lead to improved binding affinity and selectivity for biological targets.[1][2]

Incorporating a cyclobutane scaffold can offer several advantages in drug design:[1]

-

Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation.

-

Improved Pharmacokinetics: The lipophilicity and conformational rigidity imparted by the cyclobutane moiety can lead to favorable absorption, distribution, metabolism, and excretion (ADME) properties.

-

Novel Chemical Space: Cyclobutane derivatives provide access to novel chemical structures that can be explored for new biological activities.

The presence of this compound in libraries of "Protein Degrader Building Blocks" suggests its potential utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other novel therapeutic agents.

Safety and Handling

This compound is a flammable liquid. Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully elucidate its potential.

References

An In-depth Technical Guide to the Spectroscopic Analysis of (3,3-Dimethylcyclobutyl)methanol

Note to the Reader: Extensive searches for publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for (3,3-Dimethylcyclobutyl)methanol (CAS 75017-17-3) have been conducted. At the time of this report, detailed experimental spectra and associated protocols for this specific compound are not available in the public domain.

To fulfill the request for a comprehensive technical guide in the specified format, this document provides a representative analysis of a structurally analogous compound: 3,3-dimethyl-1-butanol (CAS 624-95-3). This guide is intended to serve as a template, demonstrating the expected data presentation, experimental detail, and visualization for the spectroscopic analysis of a simple alcohol.

Technical Guide: Spectroscopic Data of 3,3-Dimethyl-1-butanol

This guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 3,3-dimethyl-1-butanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for 3,3-dimethyl-1-butanol.

Table 1: ¹H NMR Spectroscopic Data for 3,3-Dimethyl-1-butanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.92 | Singlet | 9H | (CH ₃)₃C- |

| 1.51 | Triplet | 2H | -CH ₂-CH₂OH |

| 2.20 (variable) | Singlet (broad) | 1H | -OH |

| 3.65 | Triplet | 2H | -CH₂-CH ₂OH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 3,3-Dimethyl-1-butanol

| Chemical Shift (δ) ppm | Assignment |

| 29.2 | (C H₃)₃C- |

| 29.8 | (C H₃)₃C - |

| 48.5 | -C H₂-CH₂OH |

| 61.1 | -CH₂-C H₂OH |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Mass Spectrometry Data for 3,3-Dimethyl-1-butanol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 102 | < 1 | [M]⁺ (Molecular Ion) |

| 87 | 5 | [M - CH₃]⁺ |

| 71 | 100 | [M - CH₂OH]⁺ or [C₅H₁₁]⁺ |

| 57 | 85 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | 40 | [C₃H₇]⁺ |

| 31 | 60 | [CH₂OH]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Table 4: Infrared (IR) Spectroscopy Data for 3,3-Dimethyl-1-butanol

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3330 (broad) | O-H stretch (hydrogen-bonded) |

| 2955 (strong) | C-H stretch (sp³) |

| 1465 | C-H bend (CH₂ and CH₃) |

| 1365 | C-H bend (gem-dimethyl) |

| 1060 (strong) | C-O stretch (primary alcohol) |

Sample Preparation: Neat liquid film.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 3,3-dimethyl-1-butanol (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans. The spectral width is set to encompass the range of -2 to 12 ppm.

-

¹³C NMR Acquisition: The spectrum is acquired with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans. The spectral width is set to cover a range of 0 to 220 ppm.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak (CDCl₃) at 77.16 ppm for ¹³C NMR.

2.2 Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of 3,3-dimethyl-1-butanol in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: The sample molecules are bombarded with a beam of electrons with an energy of 70 eV.

-

Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition: The detector records the abundance of each fragment, and the data is presented as a mass spectrum.

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: A single drop of neat 3,3-dimethyl-1-butanol is placed on the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is placed on top to create a thin liquid film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualization

Workflow for Spectroscopic Analysis of an Organic Compound

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like 3,3-dimethyl-1-butanol.

Caption: A generalized workflow for the spectroscopic analysis of a pure organic compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3,3-Dimethylcyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (3,3-Dimethylcyclobutyl)methanol. This document details predicted spectral data, outlines experimental protocols for data acquisition, and presents logical workflows for spectral analysis, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a key building block in organic synthesis, valued for its unique sterically hindered cyclobutane moiety. Its structural elucidation is paramount for ensuring the purity and identity of synthetic intermediates and final products. NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of such organic molecules in solution. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a baseline for experimental verification.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and provide expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and proton-proton coupling constants (J) in Hertz (Hz).

Predicted ¹H NMR Data

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| 1 | 3.45 | d | 2H | 6.5 |

| 2 | 1.95 | m | 1H | - |

| 4 | 1.85 | t | 2H | 8.0 |

| 5 | 1.65 | t | 2H | 8.0 |

| 7 | 1.05 | s | 6H | - |

| 8 | 1.50 (variable) | s | 1H | - |

Predicted ¹³C NMR Data

| Atom # | Chemical Shift (δ, ppm) |

| 1 | 68.5 |

| 2 | 42.0 |

| 3 | 35.0 |

| 4, 5 | 30.0 |

| 6, 7 | 22.5 |

Structural Assignment and Rationale

To correlate the predicted NMR data with the molecular structure, a systematic numbering of the atoms in this compound is essential.

Physical and chemical properties of (3,3-Dimethylcyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Dimethylcyclobutyl)methanol is a primary alcohol featuring a substituted cyclobutane ring. This technical guide provides a comprehensive overview of its physical and chemical properties, including identification, calculated and available experimental data, and predicted spectral information. The document also outlines general experimental protocols for the synthesis, purification, and analysis of this compound, drawing from established methods for similar chemical structures. While specific biological activity data for this compound is not currently available, this guide discusses the potential relevance of the cyclobutane moiety in medicinal chemistry.

Chemical Identification and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 75017-17-3[1] |

| Molecular Formula | C₇H₁₄O[1] |

| Molecular Weight | 114.19 g/mol [1] |

| IUPAC Name | This compound |

Table 2: Physical Properties

| Property | Value | Notes |

| Boiling Point | 84 °C at 37 Torr[1] | Experimental |

| Density | 0.892 ± 0.06 g/cm³ | Predicted |

| Melting Point | Not available | - |

| Flash Point | Not available | - |

| Vapor Pressure | Not available | - |

| Refractive Index | Not available | - |

| Solubility | Insoluble in water; Soluble in organic solvents | Predicted based on structure |

Chemical Reactivity and Stability

As a primary alcohol, this compound is expected to exhibit reactivity typical of this functional group. Key reactions include:

-

Oxidation: Primary alcohols can be oxidized to form aldehydes and subsequently carboxylic acids.[2]

-

Esterification: Reaction with carboxylic acids or their derivatives will yield esters.

-

Dehydration: Under acidic conditions, dehydration can lead to the formation of an alkene.

-

Substitution: The hydroxyl group can be substituted to form halides.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly published. However, based on general organic chemistry principles, the following procedures can be applied.

Synthesis

A plausible synthetic route to this compound is the reduction of 3,3-dimethylcyclobutanecarboxylic acid or its corresponding ester.

dot

Protocol: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid

-

Esterification (Optional but recommended for milder reduction):

-

To a solution of 3,3-dimethylcyclobutanecarboxylic acid in excess ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the ester with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the ester by distillation under reduced pressure.

-

-

Reduction:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the 3,3-dimethylcyclobutane carboxylate ester in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by distillation under reduced pressure.

dot

Protocol: Distillation

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Slowly reduce the pressure to the desired level (e.g., 37 Torr).

-

Gently heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point (approximately 84 °C at 37 Torr).[1]

Analysis

The purity and identity of the synthesized compound can be confirmed using various analytical techniques.

dot

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane).

-

GC Conditions: Use a polar capillary column (e.g., DB-WAX) suitable for alcohol analysis.[3][4] A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C).

-

MS Detection: Acquire mass spectra in electron ionization (EI) mode. The fragmentation pattern will be characteristic of a primary alcohol.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the methyl groups (singlet), the cyclobutane ring protons (multiplets), the methylene protons adjacent to the hydroxyl group (doublet or triplet), and the hydroxyl proton (singlet, may be broad). The chemical shifts of cyclobutane protons are typically around 1.9-2.0 ppm.[7][8]

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbons, the quaternary carbon of the cyclobutane ring, the other cyclobutane carbons, and the carbon bearing the hydroxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands for a primary alcohol:

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.[9][10][11][12]

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1075 cm⁻¹.[13]

Spectral Data (Predicted)

Table 3: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for two methyl groups (~1.0-1.2 ppm)- Multiplets for cyclobutane ring protons (~1.5-2.5 ppm)- Doublet or Triplet for CH₂OH protons (~3.4-3.6 ppm)- Singlet for OH proton (variable) |

| ¹³C NMR | - Signal for methyl carbons (~20-30 ppm)- Signal for quaternary cyclobutane carbon (~30-40 ppm)- Signals for other cyclobutane carbons (~30-45 ppm)- Signal for CH₂OH carbon (~60-70 ppm) |

| FTIR (cm⁻¹) | - Broad O-H stretch (~3350)- C-H stretches (~2850-2960)- Strong C-O stretch (~1050) |

| Mass Spec (m/z) | - Molecular ion peak (M⁺) at 114- Fragment from loss of water (M-18) at 96- Fragment from alpha-cleavage (loss of CH₂OH) at 83- Base peak likely at m/z 31 ([CH₂OH]⁺) |

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the cyclobutane motif is present in a number of naturally occurring and synthetic compounds with diverse biological activities, including antimicrobial, antitumor, and antiviral properties.[14][15][16][17] The incorporation of the gem-dimethylcyclobutane structure may influence the pharmacokinetic properties of a larger molecule.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[18][19][20][21][22] It is expected to be a flammable liquid. Avoid contact with skin and eyes, and do not ingest. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Biological consequences of cyclobutane pyrimidine dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]

- 5. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BIP! Finder - 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study [bip.imsi.athenarc.gr]

- 8. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 17. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 18. methanex.com [methanex.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. michigan.gov [michigan.gov]

- 21. chemos.de [chemos.de]

- 22. fishersci.com [fishersci.com]

(3,3-Dimethylcyclobutyl)methanol: A Versatile Building Block in Modern Organic Synthesis

(3,3-Dimethylcyclobutyl)methanol is emerging as a significant building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique strained cyclobutane ring, substituted with sterically demanding gem-dimethyl groups, imparts distinct conformational properties and metabolic stability to molecules incorporating this moiety. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 75017-17-3 | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 84 °C (at 37 Torr) |

Synthesis of this compound

The primary and most efficient route for the preparation of this compound involves the reduction of its corresponding carboxylic acid, 3,3-dimethylcyclobutanecarboxylic acid.

Experimental Protocol: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Several reliable methods can be employed for this conversion, with borane-based reagents and lithium aluminum hydride (LiAlH₄) being the most common. Below are detailed protocols for these reductions.

Method A: Reduction using Borane-Tetrahydrofuran Complex

This method is often preferred due to its milder reaction conditions and higher selectivity compared to LiAlH₄.

Materials:

-

3,3-Dimethylcyclobutanecarboxylic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (e.g., 3 M aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution (approx. 1.1 - 1.5 eq) dropwise via a syringe or an addition funnel. Hydrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Slowly add 3 M aqueous HCl to the mixture.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

Purify the crude product by distillation or column chromatography on silica gel.

Method B: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.

Materials:

-

3,3-Dimethylcyclobutanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF) or Diethyl ether, anhydrous

-

Sodium sulfate decahydrate or Rochelle's salt (potassium sodium tartrate) solution

-

Anhydrous sodium sulfate

Procedure:

-

To a dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add a suspension of LiAlH₄ (approx. 1.0 - 1.5 eq) in anhydrous THF or diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension via the addition funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 2-4 hours or until the reaction is complete.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

-

Purify by distillation or column chromatography.

Applications as a Building Block in Organic Synthesis

The primary alcohol functionality of this compound allows for a variety of subsequent transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Oxidation to (3,3-Dimethylcyclobutyl)methanal

The primary alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Common Oxidizing Agents:

-

Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

-

Dess-Martin periodinane (DMP) in DCM.

-

Swern oxidation (oxalyl chloride, DMSO, triethylamine).

-

TEMPO-catalyzed oxidation.

Esterification

This compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions to form the corresponding esters. These esters are often explored as potential therapeutic agents or as intermediates in their synthesis.

Conversion to (3,3-Dimethylcyclobutyl)methylamine

The alcohol can be converted to the corresponding amine via a two-step process involving initial conversion to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia, sodium azide followed by reduction). Alternatively, the aldehyde derived from the alcohol can undergo reductive amination.

Spectroscopic Data

Expected ¹H NMR Spectral Data:

-

A doublet corresponding to the two protons of the -CH₂OH group.

-

A multiplet for the single proton on the cyclobutane ring attached to the hydroxymethyl group.

-

Multiplets for the remaining four protons on the cyclobutane ring.

-

Two singlets for the two diastereotopic methyl groups.

Expected ¹³C NMR Spectral Data:

-

A signal for the -CH₂OH carbon.

-

Signals for the carbons of the cyclobutane ring.

-

A signal for the quaternary carbon bearing the two methyl groups.

-

Signals for the two methyl carbons.

Expected Mass Spectrum:

-

The molecular ion peak (M⁺) would be expected, although it may be weak.

-

Common fragmentation patterns would include the loss of a water molecule (M-18) and the loss of the hydroxymethyl radical (M-31).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis from the corresponding carboxylic acid is straightforward, and its primary alcohol functionality allows for a wide range of chemical transformations. The incorporation of the 3,3-dimethylcyclobutyl moiety can confer desirable properties to target molecules, such as increased metabolic stability and unique conformational constraints, making it an attractive scaffold for the design and synthesis of novel pharmaceuticals and other advanced materials. As the demand for structurally diverse and functionally optimized molecules continues to grow, the importance of building blocks like this compound in the synthetic chemist's toolbox is set to increase.

References

An In-depth Technical Guide to the Reactivity of (3,3-Dimethylcyclobutyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the chemical reactivity of (3,3-Dimethylcyclobutyl)methanol. The analysis is based on established principles of organic chemistry, focusing on the interplay between the primary alcohol functional group and the strained gem-dimethylcyclobutane ring system. While specific experimental data for this molecule is sparse in publicly available literature, this guide extrapolates its likely behavior in key organic transformations, providing a predictive framework for its use in synthesis. The cyclobutane scaffold is a privileged motif in drug discovery, valued for its ability to impart three-dimensionality and desirable physicochemical properties.[1][2]

Overview of Reactivity

The reactivity of this compound is governed by two primary features:

-

The Primary Hydroxyl Group (-CH₂OH): This functional group is susceptible to standard alcohol reactions, including oxidation, esterification, etherification, and conversion to leaving groups (e.g., halides, tosylates). These reactions typically preserve the core cyclobutane structure.

-

The Strained Cyclobutane Ring: The inherent ring strain of the cyclobutane system makes it prone to rearrangement reactions, particularly under conditions that generate a carbocation adjacent to the ring.[3] This pathway leads to ring expansion, forming more stable cyclopentyl derivatives.[3][4]

The choice of reagents and reaction conditions dictates which of these pathways will dominate, allowing the molecule to serve as a versatile precursor to a variety of substituted cyclobutane or cyclopentane structures.

Predicted Reaction Pathways & Data

The following tables summarize the principal predicted reactions of this compound. Quantitative data such as yields are not provided, as these would require experimental determination.

Table 1: Reactions of the Hydroxyl Group (Structure-Preserving)

| Reaction Type | Typical Reagents | Predicted Product(s) | Notes |

| Mild Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | (3,3-Dimethylcyclobutyl)methanal | Halts oxidation at the aldehyde stage. |

| Strong Oxidation | Jones reagent (CrO₃, H₂SO₄), TEMPO/Bleach | 3,3-Dimethylcyclobutanecarboxylic acid | Oxidizes the primary alcohol completely to the carboxylic acid. |

| Fischer Esterification | Carboxylic Acid (R-COOH), Strong Acid Catalyst (e.g., H₂SO₄) | (3,3-Dimethylcyclobutyl)methyl alkanoate | Reversible reaction driven to completion by removing water. |

| Acylation | Acyl Chloride (R-COCl) or Anhydride, Base (e.g., Pyridine) | (3,3-Dimethylcyclobutyl)methyl alkanoate | Generally high-yielding and proceeds under milder conditions than Fischer esterification. |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 1-((Alkoxymethyl)methyl)-3,3-dimethylcyclobutane | Two-step process involving deprotonation to the alkoxide followed by Sₙ2 attack. |

| Halogenation | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | (Chloromethyl)-3,3-dimethylcyclobutane, (Bromomethyl)-3,3-dimethylcyclobutane | Converts the alcohol to a good leaving group for subsequent nucleophilic substitution. |

Table 2: Reactions Involving Ring Rearrangement

| Reaction Type | Typical Reagents | Predicted Product(s) | Notes |

| Acid-Catalyzed Rearrangement | Strong Protic Acids (e.g., H₂SO₄, H₃PO₄), Heat | 1,1-Dimethyl-2-methylenecyclopentane, 1,2,2-Trimethylcyclopent-1-ene, and related isomers | Proceeds via a primary carbocation that rapidly rearranges to a more stable tertiary cyclopentyl carbocation, followed by elimination (E1).[3][4] |

| Solvolysis (Sₙ1/E1) | Protic Solvent (e.g., H₂O, EtOH), Heat (after converting -OH to a good leaving group like -OTs) | Cyclopentyl-derived ethers, alcohols, and alkenes | The formation of a carbocation intermediate is the key step that initiates the ring expansion.[4] |

Visualizing Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key reactive pathways and mechanisms discussed.

Caption: Key predicted reaction pathways for this compound.

Caption: Proposed mechanism for the acid-catalyzed rearrangement and ring expansion.

Experimental Protocols (Exemplary)

The following are generalized, exemplary protocols for key transformations. Note: These protocols are predictive and have not been optimized for this specific substrate. They should be adapted and optimized under appropriate laboratory safety protocols.

Protocol: Oxidation to (3,3-Dimethylcyclobutyl)methanal

-

Objective: To synthesize the aldehyde via mild oxidation.

-

Reagents:

-

This compound (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica gel or Celite®

-

-

Procedure:

-

Suspend PCC in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Add a small amount of silica gel or Celite® to the suspension.

-

Dissolve this compound in a minimal amount of anhydrous DCM.

-

Add the alcohol solution to the stirring PCC suspension dropwise over 10-15 minutes. The mixture will turn dark brown/black.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove chromium salts, washing the pad thoroughly with more diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the product via distillation or column chromatography.

-

Protocol: Fischer Esterification to (3,3-Dimethylcyclobutyl)methyl acetate

-

Objective: To synthesize the corresponding acetate ester.

-

Reagents:

-

This compound (1.0 eq)

-

Glacial Acetic Acid (5.0 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (0.1 eq, catalyst)

-

-

Procedure:

-

Combine this compound and glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add the concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux (approx. 118 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, carefully pour the mixture into a separatory funnel containing ice-cold water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ester by vacuum distillation.

-

References

- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Synthesis and Isolation of (3,3-Dimethylcyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Dimethylcyclobutyl)methanol is a valuable building block in organic synthesis, utilized in the development of novel pharmaceutical compounds and materials. Its rigid cyclobutane scaffold, adorned with a gem-dimethyl group, offers a unique three-dimensional profile that can be exploited to modulate the physicochemical and pharmacological properties of target molecules. This technical guide provides a comprehensive overview of the synthetic route to this compound, focusing on a robust and reproducible two-step procedure commencing from 3,3-dimethylcyclobutanecarboxylic acid. Detailed experimental protocols for both the synthesis of the carboxylic acid precursor and its subsequent reduction to the target alcohol are presented. Quantitative data, including reaction yields and spectroscopic characterization, are summarized for clarity. Furthermore, a logical workflow diagram is provided to visually represent the synthetic pathway.

Introduction

The synthesis of complex organic molecules with precisely controlled stereochemistry and functionality is a cornerstone of modern drug discovery and development. Small, rigid scaffolds are of particular interest as they can impart conformational constraint on flexible molecules, often leading to enhanced binding affinity and selectivity for biological targets. The cyclobutane moiety, particularly when substituted, provides a structurally distinct motif compared to more common cyclic systems. This compound, with its characteristic gem-dimethyl substitution, serves as a key intermediate for the introduction of this desirable structural element into larger, more complex molecules. This guide details a reliable synthetic pathway for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 3,3-dimethylcyclobutanecarboxylic acid. The second step is the reduction of this carboxylic acid to the corresponding primary alcohol.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid

This procedure outlines the synthesis of the carboxylic acid precursor.

Materials:

-

Intermediate 285C (CAS: 231303-93-8)

-

Pyridine

-

1.5 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated brine solution

Procedure:

-

A solution of Intermediate 285C (1.0 eq) in pyridine is stirred at 120 °C for 16 hours.

-

The reaction mixture is then cooled to room temperature.

-

The reaction is quenched by the addition of a 1.5 N aqueous HCl solution at 0 °C.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3,3-dimethylcyclobutanecarboxylic acid.

Step 2: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid to this compound

This procedure details the reduction of the carboxylic acid to the target alcohol. Carboxylic acids can be effectively reduced to primary alcohols using strong reducing agents like Lithium aluminum hydride (LiAlH₄).[1][2]

Materials:

-

3,3-Dimethylcyclobutanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

15% Aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (a molar excess, typically 1.5-2.0 equivalents) is prepared in anhydrous diethyl ether or THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of 2-4 hours, or until the reaction is complete as monitored by TLC.

-

The reaction is then carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution in an ice bath.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with additional solvent.

-

The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation or column chromatography.

Data Presentation

Quantitative Data for the Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid

| Parameter | Value | Reference |

| Starting Material | Intermediate 285C | |

| Yield | 91% | |

| Appearance | Viscous liquid |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| CAS Number | 75017-17-3 | [3] |

| Molecular Formula | C₇H₁₄O | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| ¹H NMR (Predicted) | ||

| δ (ppm) | Assignment | |

| ~3.5 (d, 2H) | -CH₂OH | |

| ~2.0-1.8 (m, 5H) | cyclobutyl H | |

| ~1.0 (s, 6H) | -C(CH₃)₂ | |

| ¹³C NMR (Predicted) | ||

| δ (ppm) | Assignment | |

| ~68 | -CH₂OH | |

| ~40 | -CH- | |

| ~35 | -CH₂- (cyclobutyl) | |

| ~30 | -C(CH₃)₂ | |

| ~25 | -CH₃ |

Note: Predicted NMR data is based on standard chemical shift values and the structure of the molecule. Actual experimental data should be acquired for confirmation.

Safety Precautions

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere, and appropriate personal protective equipment (PPE), including a face shield, flame-retardant lab coat, and gloves, must be worn. The quenching procedure is particularly hazardous and must be performed with extreme care.

-

Pyridine is a flammable and toxic liquid. It should be handled in a well-ventilated fume hood.

-

Diethyl ether and THF are highly flammable and volatile solvents. They should be used in a fume hood away from ignition sources.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and isolation of this compound. The described two-step synthetic route, involving the formation of 3,3-dimethylcyclobutanecarboxylic acid followed by its reduction, is a reliable method for obtaining this valuable synthetic intermediate. The provided experimental protocols, quantitative data, and safety information are intended to assist researchers and scientists in the successful preparation of this compound for applications in drug discovery and materials science.

References

A Technical Guide to the Theoretical Conformational Analysis of (3,3-Dimethylcyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical approach for investigating the conformational landscape of (3,3-Dimethylcyclobutyl)methanol. Due to the flexibility of the cyclobutane ring and the rotational freedom of the hydroxymethyl substituent, this molecule can adopt multiple conformations that influence its physical, chemical, and biological properties. Understanding the relative stabilities and geometries of these conformers is crucial for applications in medicinal chemistry and materials science. This document details the requisite computational methodologies, a structured workflow for analysis, and best practices for data presentation.

Theoretical Foundations of Conformational Analysis

The conformational space of this compound is primarily dictated by two key structural features: the puckering of the cyclobutane ring and the rotation around the C-C and C-O bonds of the hydroxymethyl side chain. The cyclobutane ring is not planar and can exist in a puckered conformation to alleviate steric strain. The orientation of the hydroxymethyl group relative to the ring (axial vs. equatorial-like positions) and the orientation of the hydroxyl group itself will define the various stable conformers.

Theoretical conformational analysis employs computational chemistry methods to identify these stable conformers (local minima on the potential energy surface) and to determine their relative energies and populations.

Methodologies for Conformational Search and Energy Calculation

A robust computational protocol is essential for a thorough exploration of the conformational space. A multi-step approach, starting with less computationally expensive methods and refining with higher-level theory, is generally recommended.

Table 1: Experimental and Computational Protocols

| Step | Protocol | Description |

| 1. Initial Conformer Generation | Molecular Mechanics (e.g., MMFF94) or Semi-Empirical Methods (e.g., GFN2-xTB) | A broad search of the potential energy surface is performed to generate a large number of possible conformers. This can be achieved through systematic rotation of dihedral angles or through molecular dynamics simulations. |

| 2. Geometry Optimization of Conformers | Density Functional Theory (DFT) | The geometries of the conformers generated in the previous step are optimized. A common and cost-effective functional is B3LYP with a basis set such as 6-31G(d). This step refines the initial structures to find the nearest local energy minimum. |

| 3. Vibrational Frequency Analysis | Same level of theory as optimization (e.g., B3LYP/6-31G(d)) | A frequency calculation is performed for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy. |

| 4. Single-Point Energy Refinement | Higher-level DFT or ab initio methods | To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a more robust level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a different functional (e.g., ωB97X-D). |

| 5. Solvation Effects (Optional) | Implicit Solvation Models (e.g., PCM, SMD) | If the conformational preferences in a particular solvent are of interest, a continuum solvation model can be applied to the energy calculations to account for the effect of the solvent. |

Workflow for Theoretical Conformational Analysis

The logical progression of a theoretical conformational study can be visualized as a workflow. This ensures a systematic and thorough investigation.

Methodological & Application

Application Notes and Protocols: (3,3-Dimethylcyclobutyl)methanol as a Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the (3,3-dimethylcyclobutyl)methanol scaffold in modern drug discovery. This moiety is increasingly recognized for its favorable physicochemical and pharmacokinetic properties, serving as a valuable building block for the synthesis of novel therapeutic agents.

Introduction to the this compound Scaffold

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, puckered conformation allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The gem-dimethyl substitution at the 3-position of the cyclobutane ring offers several advantages, including increased metabolic stability by blocking potential sites of oxidation. When functionalized as a methanol derivative, the this compound scaffold provides a convenient handle for further chemical elaboration, making it an attractive starting point for the synthesis of diverse compound libraries.

One of the most significant applications of the 3,3-dimethylcyclobutyl group is as a bioisosteric replacement for the ubiquitous tert-butyl group. While the tert-butyl group is often favored for its steric bulk to fill hydrophobic pockets in target proteins, it can be susceptible to metabolic oxidation. The 3,3-dimethylcyclobutyl moiety effectively mimics the spatial volume of the tert-butyl group while offering improved metabolic stability, a critical attribute for developing viable drug candidates.

Advantages of Incorporating the this compound Scaffold

| Property | Advantage | Rationale |

| Metabolic Stability | Increased resistance to oxidative metabolism. | The gem-dimethyl groups shield the cyclobutane ring from enzymatic attack, particularly by cytochrome P450 enzymes. |

| Physicochemical Properties | Improved solubility and lipophilicity profile. | The three-dimensional nature of the cyclobutane ring can disrupt planarity and reduce lipophilicity compared to aromatic bioisosteres. |

| Conformational Rigidity | Precise orientation of substituents. | The puckered cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity. |

| Synthetic Accessibility | Versatile building block for chemical synthesis. | The hydroxyl group of this compound provides a reactive handle for a variety of chemical transformations. |

| Novelty and Patentability | Access to novel chemical space. | The underutilization of this scaffold compared to more traditional ones can lead to the discovery of novel intellectual property. |

Application in Kinase Inhibitor Design: A Representative Example